molecular formula C20H14BrF3N2OS2 B3004476 3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687567-14-2

3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3004476
CAS No.: 687567-14-2
M. Wt: 499.36
InChI Key: MYPXOWZMHHBELV-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H14BrF3N2OS2 and its molecular weight is 499.36. The purity is usually 95%.
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Biological Activity

The compound 3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes existing research findings on the biological activity of this compound, including its effects on various cancer cell lines and its mechanisms of action.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Thieno[3,2-d]pyrimidin-4-one
  • Substituents :
    • A bromophenyl group at position 3.
    • A trifluoromethylphenylmethylsulfanyl group at position 2.

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that similar compounds inhibit tumor cell growth effectively. The compound has been evaluated using standard assays such as the MTT assay to determine its cytotoxicity against various cancer cell lines.

  • Inhibition of Cell Proliferation :
    • The compound demonstrated notable inhibitory effects on HepG2 (liver cancer), MCF-7 (breast cancer), and other tumor cell lines. For example, one study reported that derivatives with similar structures showed IC50 values ranging from 0.55 µM to 1.68 µM against specific cancer cell lines .
  • Mechanisms of Action :
    • The biological evaluation of thieno[3,2-d]pyrimidine derivatives often highlights their role as inhibitors of key enzymes involved in cancer progression. For instance, some studies have focused on their ability to inhibit the enzyme EZH2, which is implicated in epigenetic regulation and cancer development .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. The following factors have been identified as influential in enhancing antitumor efficacy:

  • Substituent Effects : The presence of halogen groups (e.g., bromine and trifluoromethyl) has been correlated with increased potency against specific cancer cell lines.
  • Conformational Flexibility : The conformational arrangement of substituents can significantly affect binding affinity to target proteins involved in tumor growth .

Study 1: Synthesis and Evaluation

A study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative activities against various cancer cell lines using an MTT assay. The results indicated that certain modifications enhanced their cytotoxic potential significantly compared to controls .

Study 2: EZH2 Inhibition

Another research effort focused on the structural modification of thieno[3,2-d]pyrimidines to develop potent EZH2 inhibitors. The most promising compounds exhibited low toxicity towards normal cells while effectively inducing apoptosis in cancer cells .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG20.55EZH2 Inhibition
Compound BMCF-70.95Induction of Apoptosis
Compound CK5621.68Cell Cycle Arrest

Properties

IUPAC Name

3-(4-bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF3N2OS2/c21-14-5-7-15(8-6-14)26-18(27)17-16(9-10-28-17)25-19(26)29-11-12-1-3-13(4-2-12)20(22,23)24/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPXOWZMHHBELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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